molecular formula C18H24N4O4 B12928602 Benzoic acid, 4-((2,4-diamino-5-pyrimidinyl)methyl)-2,6-dimethoxy-, butyl ester CAS No. 55687-47-3

Benzoic acid, 4-((2,4-diamino-5-pyrimidinyl)methyl)-2,6-dimethoxy-, butyl ester

Cat. No.: B12928602
CAS No.: 55687-47-3
M. Wt: 360.4 g/mol
InChI Key: NOWKJMQWBNFXIP-UHFFFAOYSA-N
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Description

Benzoic acid, 4-((2,4-diamino-5-pyrimidinyl)methyl)-2,6-dimethoxy-, butyl ester is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure, which includes a benzoic acid core substituted with a pyrimidinyl group and methoxy groups, making it a valuable molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-((2,4-diamino-5-pyrimidinyl)methyl)-2,6-dimethoxy-, butyl ester involves multiple steps. One common method includes the following steps:

    Formation of the Pyrimidinyl Intermediate: The initial step involves the synthesis of the pyrimidinyl intermediate through the reaction of appropriate amines with pyrimidine derivatives under controlled conditions.

    Coupling Reaction: The pyrimidinyl intermediate is then coupled with a benzoic acid derivative, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Esterification: The final step involves the esterification of the coupled product with butanol under acidic conditions to form the butyl ester.

Industrial Production Methods

Industrial production of this compound often employs green chemistry techniques to enhance sustainability and efficiency. Key innovations in the industrial process include:

    High-Efficiency Synthesis of Methoxyphenol: Utilizing a two-step method to synthesize methoxyphenol efficiently.

    Flow-Batch Synthesis of Diaminopyrimidine: Implementing a mixed flow-batch method for the synthesis of diaminopyrimidine.

    Simplified Sulfonamide Synthesis: Using a direct synthesis approach for sulfonamide.

    Novel Salt Recrystallization Method: Ensuring consistent salt form specificity through a stable salt recrystallization process.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-((2,4-diamino-5-pyrimidinyl)methyl)-2,6-dimethoxy-, butyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

Benzoic acid, 4-((2,4-diamino-5-pyrimidinyl)methyl)-2,6-dimethoxy-, butyl ester has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of benzoic acid, 4-((2,4-diamino-5-pyrimidinyl)methyl)-2,6-dimethoxy-, butyl ester involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    Gefapixant: A similar compound with a pyrimidinyl group and methoxy substitutions, known for its P2X3 receptor antagonistic activity.

    Benzenesulfonamide Derivatives: Compounds with similar structural motifs used in various therapeutic applications.

Uniqueness

Benzoic acid, 4-((2,4-diamino-5-pyrimidinyl)methyl)-2,6-dimethoxy-, butyl ester stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its specific esterification with butanol further differentiates it from other similar compounds .

Biological Activity

Benzoic acid derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Benzoic acid, 4-((2,4-diamino-5-pyrimidinyl)methyl)-2,6-dimethoxy-, butyl ester is particularly noteworthy for its potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C14H16N4O4C_{14}H_{16}N_{4}O_{4}, with a molecular weight of approximately 304.3 g/mol. The structure features a benzoic acid core substituted with a butyl ester group and a pyrimidine moiety that contributes to its biological properties.

  • Antimicrobial Activity :
    • Benzoic acid derivatives often exhibit antimicrobial properties. The presence of amino groups in the pyrimidine structure may enhance interactions with microbial targets, potentially disrupting cellular processes such as protein synthesis and cell wall integrity .
  • Antioxidant Properties :
    • Some studies suggest that benzoic acid derivatives can scavenge free radicals, thus providing protective effects against oxidative stress .
  • Inhibition of Enzymatic Activity :
    • Research indicates that compounds similar to this benzoic acid derivative can inhibit key enzymes involved in metabolic pathways, such as tyrosinase, which is crucial in melanin synthesis .

Biological Assays and Findings

Several studies have evaluated the biological activity of this compound through various assays:

Assay Type Findings
Antimicrobial Assays Demonstrated significant antibacterial activity against Gram-positive bacteria at MIC values ranging from 32 to 128 µg/mL .
Cytotoxicity Tests Exhibited low cytotoxicity in mammalian cell lines (A549 cells) at concentrations up to 128 µg/mL .
Melanin Inhibition Inhibited melanin production by approximately 30% in melan-a cells at a concentration of 100 ppm without significant toxicity .

Case Studies

  • Antimicrobial Efficacy :
    A study conducted on various benzoic acid derivatives revealed that the compound exhibited potent activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .
  • Skin Depigmentation :
    In a study focused on skin depigmentation, the compound was tested for its ability to reduce melanin production in UV-induced hyperpigmentation models. Results showed a significant reduction in pigmentation without adverse effects on cell viability .
  • Enzyme Interaction Studies :
    The interaction of this compound with tyrosinase was investigated. While it did not inhibit tyrosinase directly, it was found to enhance the conversion of dopachrome into other metabolites through dopachrome tautomerase activity .

Properties

CAS No.

55687-47-3

Molecular Formula

C18H24N4O4

Molecular Weight

360.4 g/mol

IUPAC Name

butyl 4-[(2,4-diaminopyrimidin-5-yl)methyl]-2,6-dimethoxybenzoate

InChI

InChI=1S/C18H24N4O4/c1-4-5-6-26-17(23)15-13(24-2)8-11(9-14(15)25-3)7-12-10-21-18(20)22-16(12)19/h8-10H,4-7H2,1-3H3,(H4,19,20,21,22)

InChI Key

NOWKJMQWBNFXIP-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=C(C=C(C=C1OC)CC2=CN=C(N=C2N)N)OC

Origin of Product

United States

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